cis-1-Amino-indan-2-carboxylic acid
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Overview
Description
cis-1-Amino-indan-2-carboxylic acid: is an organic compound with the molecular formula C10H11NO2 It is a derivative of indane, featuring an amino group and a carboxylic acid group in a cis configuration
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the key point of a similar strategy is to form an amide/urethane derivative at c1 position and a leaving group at c2 position, which is engaged in an o-amide cyclization step to give the corresponding cis-5-membered ring .
Biochemical Pathways
The compound’s interaction with biochemical pathways would depend on its specific targets, which are currently unknown .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets to exert its effects .
Result of Action
As the compound’s targets and mode of action are further elucidated, the specific molecular and cellular effects can be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cis-1-Amino-indan-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-indan-2-carboxylic acid typically involves the selective introduction of nitrogen and oxygen atoms at the C1 and C2 positions, respectively. One common method is the use of a trisaminocyclopropenium (TAC) ion catalyst under electrochemical conditions and compact fluorescent lamp (CFL) irradiation in the presence of acetonitrile and water . The major challenge in its synthesis is controlling the cis-selectivity and achieving enantioselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of controlling cis-selectivity and enantioselectivity remain crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions: cis-1-Amino-indan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-1-Amino-indan-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
cis-1-Amino-2-indanol: Another important building block in organic synthesis, used in ligands and catalysts.
trans-1-Amino-indan-2-carboxylic acid: A stereoisomer with different spatial arrangement of functional groups, leading to different chemical properties and applications.
Uniqueness: cis-1-Amino-indan-2-carboxylic acid is unique due to its cis configuration, which imparts specific stereochemical properties that are crucial for its role as a chiral auxiliary and in asymmetric catalysis. Its rigid cyclic structure also makes it a valuable component in drug design and other applications.
Properties
IUPAC Name |
(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDUYUYIRYKACW-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135053-20-2 |
Source
|
Record name | cis-1-Amino-indan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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